(5-Fluoroquinolin-8-yl)methanamine
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Overview
Description
(5-Fluoroquinolin-8-yl)methanamine is a fluorinated quinoline derivative with the molecular formula C₁₀H₉FN₂The incorporation of a fluorine atom into the quinoline ring system enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroquinolin-8-yl)methanamine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Cold-chain transportation and storage at low temperatures (2-8°C) are often required to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(5-Fluoroquinolin-8-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of (5-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .
Comparison with Similar Compounds
Similar Compounds
- (8-Fluoroquinolin-3-yl)methanamine
- 6-Fluoroquinoline
- 7-Fluoroquinoline
Uniqueness
(5-Fluoroquinolin-8-yl)methanamine is unique due to the specific position of the fluorine atom on the quinoline ring, which imparts distinct chemical and biological properties. This positional isomerism can result in different reactivity and interaction profiles compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(5-fluoroquinolin-8-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
InChI Key |
KGAQWQRTYXKYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN)F |
Origin of Product |
United States |
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